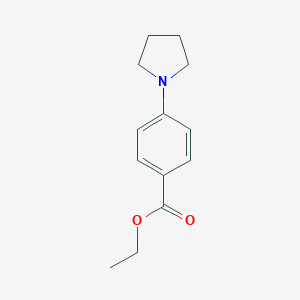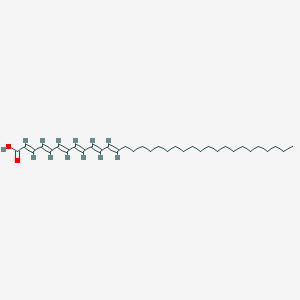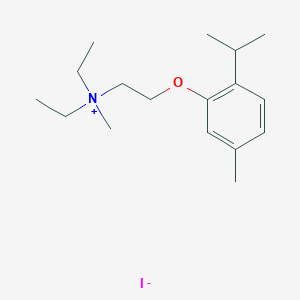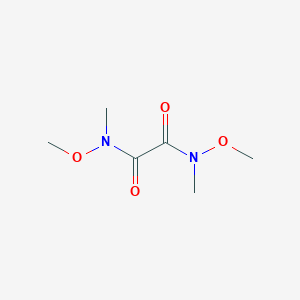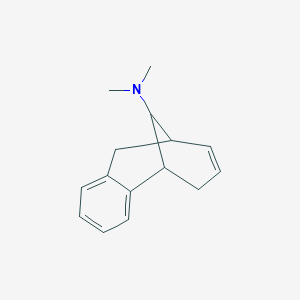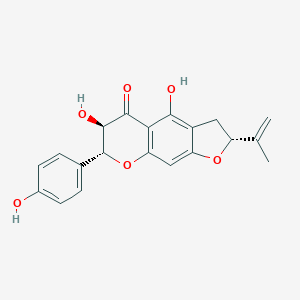
Shuterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shuterol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analog of epinephrine, a hormone that plays a crucial role in the human body's fight or flight response. Shuterol is a beta-2 adrenergic receptor agonist, which means it binds to specific receptors in the body and activates them, leading to a range of physiological effects.
Mécanisme D'action
Shuterol works by binding to beta-2 adrenergic receptors in the body, which are found in various tissues, including the lungs, heart, and skeletal muscles. When activated, these receptors stimulate a range of biochemical and physiological responses, including increased heart rate, dilation of blood vessels, and relaxation of smooth muscles.
Effets Biochimiques Et Physiologiques
The activation of beta-2 adrenergic receptors by Shuterol leads to a range of biochemical and physiological effects. These include increased levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in various cellular processes. Shuterol also leads to increased levels of calcium ions in the cells, which can affect muscle contraction and other cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
Shuterol has several advantages for use in lab experiments, including its high potency and selectivity for beta-2 adrenergic receptors. However, it also has limitations, such as its short half-life and potential for desensitization of the receptors with prolonged use.
Orientations Futures
There are several potential future directions for research on Shuterol. One area of interest is its use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Additionally, Shuterol may have applications in sports medicine, where it could be used to enhance athletic performance. Further research is needed to explore these potential applications and to better understand the mechanisms of action of Shuterol.
Méthodes De Synthèse
Shuterol can be synthesized through a series of chemical reactions involving starting materials such as 4-hydroxybenzaldehyde, 4-hydroxyphenylacetone, and 4-hydroxyphenylacetic acid. The process involves several steps, including condensation, reduction, and cyclization, and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Shuterol has been the subject of numerous scientific studies, investigating its potential applications in various fields. One of the main areas of research is its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Shuterol has been shown to relax the smooth muscles in the airways, leading to improved breathing and reduced symptoms.
Propriétés
Numéro CAS |
105377-76-2 |
|---|---|
Nom du produit |
Shuterol |
Formule moléculaire |
C20H18O6 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1 |
Clé InChI |
SSLFFCGTMHUDHS-CAYVGHNUSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |
SMILES canonique |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



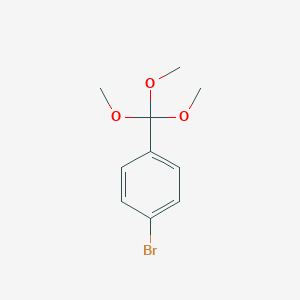
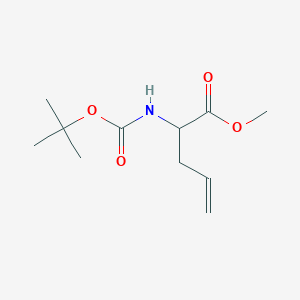
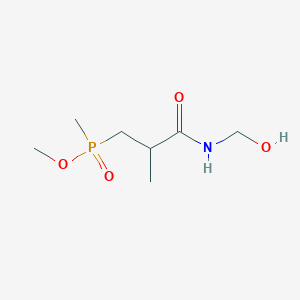
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
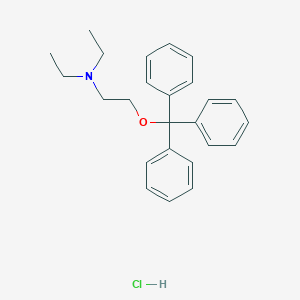

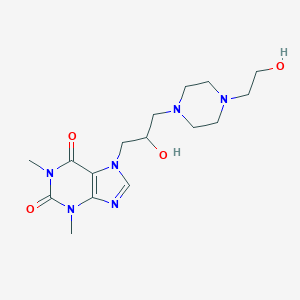
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
